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molecular formula C16H14N2O6 B5870603 methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate

methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate

Cat. No. B5870603
M. Wt: 330.29 g/mol
InChI Key: JLVNYYOIHIEBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To a solution of the 4-nitrophenoxy acetic acid (100 mg, 0.5 mmol), 3-amino benzoic acid methyl ester (115 mg, 0.76 mmol), HOBt (102.81 mg, 0.76 mmol) and DIPEA (98.34 mg, 0.76 mmol) in DMF (4.0 mL) were added EDC (145.86 mg, 0.76 mmol) at room temperature. After reaction terminated, the reaction mixture in cool water was diluted with Ethyl acetate. The organic phase was washed with aqueous sodium bicarbonate and dried (anhydrous MgSO4), and concentrated. Purification by silica gel column chromatography (Ethyl acetate:Hexane=1:9˜1:1) gave 3-[2-(4-nitro-phenoxy)acetyl-amino]-benzoic acid methyl ester as a white solid (150 mg, 89% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
102.81 mg
Type
reactant
Reaction Step One
Name
Quantity
98.34 mg
Type
reactant
Reaction Step One
Name
Quantity
145.86 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([OH:12])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:15][O:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH2:24])[CH:19]=1.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.C(Cl)CCl>CN(C=O)C>[CH3:15][O:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH:24][C:10](=[O:12])[CH2:9][O:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:14][CH:13]=2)[CH:19]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
Name
Quantity
115 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N)=O
Name
Quantity
102.81 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
98.34 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
145.86 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
terminated
ADDITION
Type
ADDITION
Details
the reaction mixture in cool water was diluted with Ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (Ethyl acetate:Hexane=1:9˜1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)NC(COC1=CC=C(C=C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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